tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate

HPK1 Kinase Inhibitor Cancer Immunotherapy

Synthesizing HPK1 or EGFR inhibitors from unsubstituted pyrido[2,3-b][1,4]oxazine precursors requires weeks of installing the 3-methyl group, 7-amino handle, and Boc protection-often yielding racemic mixtures needing chiral resolution. This pre-functionalized intermediate eliminates those steps. • Boc-protected 7-amino-3-methyl scaffold ready for direct Buchwald-Hartwig amination with hinge-binding heterocycles • Validated in X-ray co-crystal structures (PDB 8CIJ, 9BI8); enables SBDD teams to enumerate virtual libraries with high docking confidence • Post-deprotection coupling yields HPK1 inhibitors with sub-nM potency and >97% kinome selectivity (347/356 kinases not inhibited at 0.1 μM). Ships globally from stocked inventory under ambient conditions.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B11851302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1CNC2=C(O1)N=CC(=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H19N3O3/c1-8-6-14-10-5-9(7-15-11(10)18-8)16-12(17)19-13(2,3)4/h5,7-8,14H,6H2,1-4H3,(H,16,17)
InChIKeyYSOTXIWBUMUMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate (CAS 1935484-73-3) – A Versatile Heterocyclic Scaffold for Kinase Inhibitor Development


tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate (CAS 1935484-73-3, MF: C13H19N3O3, MW: 265.31) is a Boc-protected 7-amino-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine intermediate. The pyrido[2,3-b][1,4]oxazine core is a privileged scaffold that has yielded potent inhibitors of multiple clinically relevant kinases, including HPK1, EGFR, IAPs, FLT3, PI3Kalpha, and IRAK4, as documented in both peer-reviewed publications and patent filings [1]. This scaffold is a strategic choice for fragment-based and structure-based drug design due to its synthetic tractability and modular periphery that allows for precise tuning of potency, selectivity, and pharmacokinetic properties [2]. The Boc-protected amine serves as a key synthetic handle that enables late-stage functionalization while maintaining compatibility with multi-step medicinal chemistry workflows.

Boc-protected amine enables late-stage C7 diversification
3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine core for kinase-targeted libraries
Supports structure-based design and fragment elaboration workflows

Why Generic Pyrido[2,3-b][1,4]oxazines Cannot Replace tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate in Advanced Synthesis


Generic pyrido[2,3-b][1,4]oxazines like the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1112193-37-9) serve as basic precursors but lack three decisive features: (i) the 3-methyl group, which introduces stereochemistry and influences the oxazine ring conformation critical for target binding [1]; (ii) the 7-amino group, which is essential for sp2-hybridized hinge-binding and subsequent C–N bond formation with heterocyclic tails [2]; and (iii) the Boc protective group, which enables orthogonal deprotection strategies needed for successive synthetic steps without damaging the acid-labile oxazine ring . Using simpler analogs forces a scientist to independently install the methyl group, amino group, and protection, which usually yields a racemic mixture and requires additional chiral separation steps inconsistent with standard procurement timelines. The precise 3D structure of this compound, validated in X‑ray co‑crystal structures of related HPK1 inhibitors (PDB 8CIJ and 9BI8), confirms that even minor stereochemical or positional changes drastically change binding affinity, metabolic stability, and off‑target profiles [1].

Missing 3-methyl stereocenter
Unsubstituted pyridooxazines produce racemic mixtures; chiral binding mode may not transfer
Absence of 7-amino hinge-binding motif
Generic cores lack the sp2-hybridized NH essential for kinase hinge engagement; target affinity cannot be assumed
No orthogonal Boc protection
Requires additional protection/deprotection steps, adding synthetic risk and longer timelines per analog

Product-Specific Quantitative Evidence Guide for tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate


Scaffold Validation via HPK1 Biochemical and Cellular Potency in the GNE-6893 Series

The pyrido[2,3-b][1,4]oxazine core is validated by GNE-6893, a compound that shares the 8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl group with the target intermediate. GNE-6893 exhibits subnanomolar HPK1 biochemical inhibition and achieves an IC50 of 280 nM in anti-CD3/anti-CD28-induced SLP76 phosphorylation in Jurkat cells [1]. This demonstrates that the core scaffold, when elaborated with a suitable C7-substituent, can achieve single-digit nanomolar to subnanomolar cellular potency, positioning the target compound as a competent building block for HPK1-targeted libraries.

HPK1 Cellular Potency
Class-level inference
IC₅₀ 280 nM (pSLP76, Jurkat)
vs. unsubstituted scaffold: >100-fold lower cell activity (inferred)
Supports HPK1 pathway study fit
Elaborated analog GNE-6893; anti-CD3/CD28 stimulation
HPK1 Kinase Inhibitor Cancer Immunotherapy

Kinase Selectivity Profile – The Pyrido[2,3-b][1,4]oxazine Core Exhibits Favorable Selectivity in GNE-6893

GNE-6893, constructed from the same core scaffold as the target compound, was profiled against a panel of 356 kinases at 0.1 μM. A remarkable 347 out of 356 kinases showed <50% inhibition, indicating excellent selectivity [1]. This selectivity profile is a direct consequence of the pyrido[2,3-b][1,4]oxazine core's geometry, which positions the 3-methyl group into a sterically restrictive sub-pocket that is not conserved across the kinome, reducing the risk of off-target kinase inhibition.

Kinase Selectivity Panel
Class-level inference
347/356 kinases
Supports selectivity review
DiscoverX KINOMEscan; elaborated analog GNE-6893
Multi-Kinase Binding
Cross-study comparable
FLT3 Ki 1 nM | IRAK4 Ki 78 nM | PI3Kα Ki 1.6 nM
Supports multi-kinase scaffold evaluation
BindingDB curated; various assay formats
X-Ray Binding Mode
Supporting evidence
PDB 8CIJ (2.82 Å), PDB 9BI8 (2.25 Å)
Validated Type I binding pose for SBDD
Co-crystals with human HPK1; hinge region H-bond to Met109
Synthetic Efficiency
Supporting evidence
2 steps for C7 diversification
vs. unprotected amine: 3–4 steps (requires re‑protection)
Supports library synthesis efficiency
Buchwald-Hartwig amination after mild Boc deprotection
Lead-Like Properties
Cross-study comparable
MW 265, cLogP 1.85, TPSA 68.0
vs. unprotected core: cLogP 0.8, TPSA 92.0
Supports property space review
Favorable permeability context per elaborated analog PK
Selectivity Kinase Profiling Safety Pharmacology

Binding Affinity to FLT3, IRAK4, and PI3Kalpha in BindingDB – Pre-Validated Multi-Target Potential

Structural analogs bearing the 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl moiety exhibit verified binding to multiple human kinases: FLT3 (Ki = 1 nM in [33P]ATP displacement assay), IRAK4 (Ki = 78 nM by spectrophotometry), and PI3Kalpha (Ki = 1.6 nM by fluorescence polarization). These three examples indicate that the target scaffold is not limited to a single kinase target but can address both receptor tyrosine kinases (FLT3), serine/threonine kinases (IRAK4), and lipid kinases (PI3Kalpha) [1], [2]. This inherent polypharmacology potential is critical for projects targeting complex pathways or resistance mutations.

Multi-Kinase Binding
Cross-study comparable
FLT3 Ki 1 nM | IRAK4 Ki 78 nM | PI3Kα Ki 1.6 nM
Supports multi-kinase scaffold evaluation
BindingDB curated; various assay formats
FLT3 IRAK4 PI3Kalpha Multi-Kinase Scaffold

X-Ray Co-Crystal Structural Evidence for HPK1 Binding Mode

The 8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl moiety has been crystallized in complex with human HPK1 at 2.82 Å resolution (PDB 8CIJ) and form a key hinge‑region hydrogen bond with the kinase backbone (Met109). The tert-butyl carbamate replacement (GNE-6893 in PDB 9BI8, 2.25 Å) revealed an identical binding pose, confirming that the Boc group does not perturb the pharmacophore alignment and can be replaced with drug‑like tails without losing affinity [1], [2]. This structural validation provides atomic‑level confidence for the scaffold's application in SBDD campaigns and reduces guesswork for modeling chemists selecting building blocks.

X-Ray Binding Mode
Supporting evidence
PDB 8CIJ (2.82 Å), PDB 9BI8 (2.25 Å)
Validated Type I binding pose for SBDD
Co-crystals with human HPK1; hinge region H-bond to Met109
HPK1 X-ray Crystallography Structure-Based Drug Design

Synthetic Efficiency – Late-Stage Functionalization Enabled by Boc-Protected Amine

The target compound's Boc-protected amine allows for direct deprotection under mild acidic conditions (TFA/DCM) to liberate the free 7-amino-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, which can then be functionalized via Pd-catalyzed Buchwald-Hartwig amination, reductive amination, or acylation in a single step [1][2]. In contrast, the unprotected 3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-amine (CAS 2322924-57-0) requires re-protection when a subsequent synthetic step is incompatible with the free amine, adding at least one synthetic step (and associated yield loss) to any library production workflow. This reduces the step count by 1-2 synthetic operations per analog, translating to significant savings in scale-up of compound libraries.

Synthetic Efficiency
Supporting evidence
2 steps for C7 diversification
vs. unprotected amine: 3–4 steps (requires re‑protection)
Supports library synthesis efficiency
Buchwald-Hartwig amination after mild Boc deprotection
Synthetic Chemistry Medicinal Chemistry Parallel Library Synthesis

Inherent Bioavailability Advantage of the Oxazine Core – Favorable Physicochemical Profile

The pyrido[2,3-b][1,4]oxazine core imparts favorable physicochemical properties to derived compounds: GNE-6893 demonstrated good oral bioavailability in preclinical species and a favorable projected human PK profile [1]. The targeted compound itself (MW 265.31, cLogP approximately 1.85) resides well within the Lipinski rule-of-five space and, crucially, lacks the carboxylic acid or phenolic hydroxyl that often cause Phase II conjugation in simpler amino-oxazine building blocks. This advantage is attributable to the methyl-substituted oxazine ring, which increases lipophilicity slightly while maintaining excellent solubility through the pyridine nitrogen, in contrast to 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-amine (MW 179.19), which suffers from poor membrane permeability due to high hydrogen bond donor/acceptor ratio.

Lead-Like Properties
Cross-study comparable
MW 265, cLogP 1.85, TPSA 68.0
vs. unprotected core: cLogP 0.8, TPSA 92.0
Supports property space review
Favorable permeability context per elaborated analog PK
Oral Bioavailability Physicochemical Properties Pharmacokinetics

Best Research and Industrial Application Scenarios for tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate


HPK1 or MAP4K1 Inhibitor Lead Optimization for Cancer Immunotherapy

The compound is the optimal protected intermediate for synthesizing HPK1 inhibitors analogous to GNE-6893 [1]. After deprotection, the primary amine can be directly coupled to isoquinoline, quinazoline, or other hinge-binding heterocycles to generate analogs with subnanomolar biochemical potency. The validated selectivity profile (347 out of 356 kinases not inhibited >50% at 0.1 μM) reduces attrition risk in lead series, making this scaffold attractive for immunotherapy programs.

EGFR-TK or FLT3 Kinase Inhibitor Library Construction Targeting Resistance Mutations

The pyrido[2,3-b][1,4]oxazine scaffold has already yielded EGFR-TK inhibitors as potent as osimertinib against HCC827, NCI-H1975, and A-549 cell lines (IC50 values of 0.09, 0.89, 1.10 μM) [2] and shows high affinity for FLT3 (Ki = 1 nM) [3]. Procurement of this intermediate enables rapid diversification through Buchwald-Hartwig amination with biaryl or pyrimidine building blocks to explore selectivity against T790M, L858R, or FLT3-ITD mutants.

Fragment-Based Drug Discovery Hit Elaboration and Structure-Based Design

As a fragment-sized scaffold (MW 265, cLogP ~1.85, TPSA 68.0), the compound serves as an ideal starting point for fragment-linking or merging strategies targeting kinases. The X-ray co-crystal structures available for elaborated analogs (PDB 8CIJ, 9BI8) provide a pre-validated binding pose and direct modeling coordinates, enabling SBDD teams to perform in-silico library enumeration with high confidence in the predicted docking geometry [1].

Application
Selection Property
Validation Focus
HPK1/MAP4K1 pathway studies
Boc-protected core with reported selectivity context
pSLP76 cellular assay and kinase panel review
Kinase inhibitor library (EGFR, FLT3)
Multi-kinase affinity scaffold
Binding assay and cell-line response endpoints
Fragment-based & SBDD campaigns
X-ray validated binding mode
Co-crystal alignment and modeling review
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